

Application Note: Analysis of Apoptosis Induction by CE-245677 Using Flow Cytometry

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Compound of Interest		
Compound Name:	CE-245677	
Cat. No.:	B1668770	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

CE-245677 is a potent and reversible inhibitor of the Tie2 and TrkA/B receptor tyrosine kinases. [1][2][3] These kinases are crucial components of signaling pathways that regulate cell survival, proliferation, and differentiation.[4] Dysregulation of Tie2 and TrkA/B signaling is implicated in various pathologies, including cancer, making them attractive targets for therapeutic intervention. Inhibition of these pathways can lead to the induction of apoptosis, or programmed cell death.[2][5][6] This application note provides a detailed protocol for the analysis of **CE-245677**-induced apoptosis using flow cytometry with Annexin V and Propidium lodide (PI) staining.

Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in individual cells within a population.[7][8][9] The Annexin V/PI dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11] Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[10][12] Propidium iodide is a fluorescent nucleic acid stain that can only penetrate cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.[10]

Mechanism of Action: CE-245677 Induced Apoptosis

CE-245677 exerts its pro-apoptotic effects by inhibiting the kinase activity of Tie2 and TrkA/B.



- Inhibition of Tie2 Signaling: The Tie2 signaling pathway, activated by angiopoietins, plays a critical role in endothelial cell survival and vascular stability.[5][6] Activation of Tie2 leads to the downstream activation of the PI3K/Akt signaling cascade, which promotes cell survival by inhibiting pro-apoptotic proteins.[5][6][8] By inhibiting Tie2, **CE-245677** disrupts this survival signal, leading to the induction of apoptosis in endothelial cells.[5][6]
- Inhibition of TrkA/B Signaling: The TrkA and TrkB receptors are activated by nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), respectively. These signaling pathways are crucial for neuronal survival and differentiation.[13][14] Similar to Tie2, TrkA/B activation can lead to the activation of pro-survival pathways such as the PI3K/Akt and MAPK pathways.[13][14] Inhibition of TrkA/B by CE-245677 can therefore trigger apoptosis, particularly in cells that are dependent on neurotrophin signaling for survival, such as certain types of cancer cells.[2]

Data Presentation

The following tables summarize the quantitative data from a hypothetical study on the effects of **CE-245677** on a human umbilical vein endothelial cell line (HUVEC), which expresses Tie2, and a neuroblastoma cell line (SK-N-SH), which expresses TrkA/B.

Table 1: Dose-Dependent Effect of **CE-245677** on Apoptosis in HUVEC Cells after 24-hour Treatment

CE-245677 Concentration (nM)	Viable Cells (%)	Early Apoptotic Cells (%)	Late Apoptotic/Necrotic Cells (%)
0 (Vehicle Control)	95.2 ± 2.1	2.5 ± 0.5	2.3 ± 0.4
1	88.7 ± 3.5	7.1 ± 1.2	4.2 ± 0.8
10	65.4 ± 4.2	20.3 ± 2.5	14.3 ± 1.9
50	30.1 ± 5.1	45.8 ± 3.7	24.1 ± 2.6
100	15.6 ± 3.8	55.2 ± 4.1	29.2 ± 3.3

Table 2: Time-Course of Apoptosis Induction by 50 nM CE-245677 in SK-N-SH Cells



Time (hours)	Viable Cells (%)	Early Apoptotic Cells (%)	Late Apoptotic/Necrotic Cells (%)
0	96.1 ± 1.8	2.1 ± 0.3	1.8 ± 0.2
6	85.3 ± 3.1	9.5 ± 1.5	5.2 ± 0.9
12	60.7 ± 4.5	25.4 ± 2.8	13.9 ± 1.7
24	32.5 ± 5.3	48.1 ± 4.0	19.4 ± 2.1
48	18.9 ± 4.2	35.6 ± 3.5	45.5 ± 4.8

Experimental Protocols Materials and Reagents

- CE-245677 (dissolved in DMSO to a stock concentration of 10 mM)
- HUVEC or SK-N-SH cells
- Appropriate cell culture medium (e.g., EGM-2 for HUVEC, DMEM with 10% FBS for SK-N-SH)
- Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
- Trypsin-EDTA
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
- · Flow cytometer
- Flow cytometry tubes

Cell Culture and Treatment

 Culture HUVEC or SK-N-SH cells in their respective growth media at 37°C in a humidified atmosphere with 5% CO2.



- Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
- Prepare serial dilutions of CE-245677 in culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be included at the same final concentration as the highest drug concentration.
- Remove the culture medium from the wells and replace it with the medium containing the different concentrations of CE-245677 or the vehicle control.
- Incubate the cells for the desired time points (e.g., 24 hours for dose-response, or various time points for a time-course study).

Annexin V/PI Staining and Flow Cytometry

- Harvest Cells:
 - For adherent cells, aspirate the culture medium (which may contain floating apoptotic cells) and save it.
 - Wash the adherent cells with PBS.
 - Trypsinize the cells and combine them with the saved culture medium.
 - For suspension cells, directly collect the cells.
- Cell Washing:
 - Centrifuge the cell suspension at 300 x g for 5 minutes.
 - Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
 - Repeat the centrifugation and washing step.
- Staining:
 - Resuspend the cell pellet in 100 μL of 1X Binding Buffer.
 - \circ Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.



- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
 - Add 400 μL of 1X Binding Buffer to each tube.
 - Analyze the cells by flow cytometry within 1 hour of staining.
 - Acquire data for at least 10,000 events per sample.
 - Use appropriate controls for setting compensation and gates: unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only.

Data Analysis

- Create a dot plot of PI (e.g., FL2 or PE-Texas Red channel) versus Annexin V-FITC (e.g., FL1 or FITC channel).
- Establish quadrants to differentiate the cell populations:
 - Lower-Left (Annexin V- / PI-): Viable cells
 - Lower-Right (Annexin V+ / PI-): Early apoptotic cells
 - Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
 - Upper-Left (Annexin V- / PI+): Necrotic cells (often a minor population in apoptosis studies)
- Calculate the percentage of cells in each quadrant for each sample.

Mandatory Visualizations





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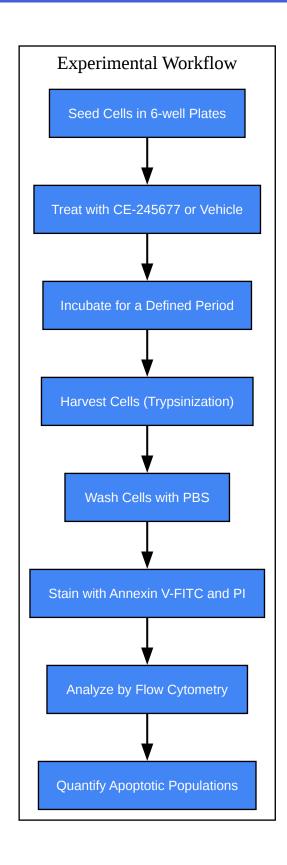
Caption: **CE-245677** inhibits Tie2, blocking the pro-survival PI3K/Akt pathway and inducing apoptosis.



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Caption: **CE-245677** inhibits TrkA, disrupting the pro-survival Ras/MAPK pathway, leading to apoptosis.





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Caption: Workflow for analyzing CE-245677-induced apoptosis by flow cytometry.



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